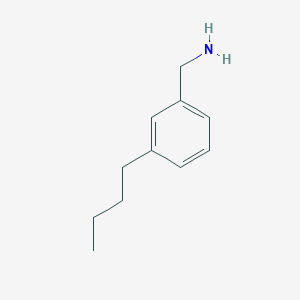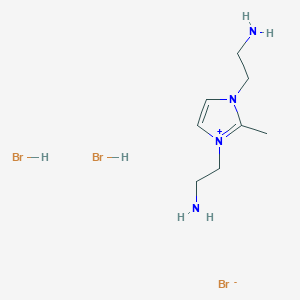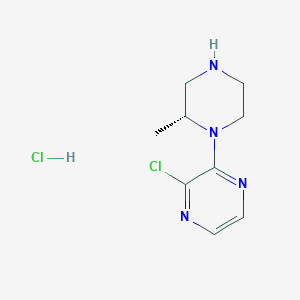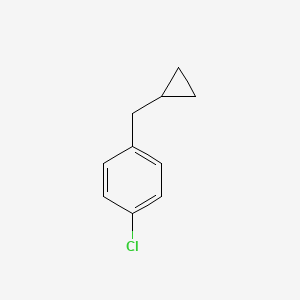
1-(6-Bromohexyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromohexyl)-1,2,4-triazole is an organic compound that features a triazole ring substituted with a bromohexyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the triazole ring and the bromohexyl group imparts unique chemical properties to the molecule, making it a versatile building block for further chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)-1,2,4-triazole can be synthesized through a multi-step process involving the following key steps:
Formation of 1,2,4-triazole: The triazole ring can be synthesized via the cyclization of appropriate precursors such as hydrazine and formamide under acidic conditions.
Introduction of the Bromohexyl Group: The bromohexyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 1,2,4-triazole with 6-bromohexyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(6-Bromohexyl)-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like sodium azide or primary amines, with reactions carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azidohexyl triazoles or aminohexyl triazoles.
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
科学的研究の応用
1-(6-Bromohexyl)-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 1-(6-Bromohexyl)-1,2,4-triazole depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.
Protein-Ligand Interactions: The triazole ring can form hydrogen bonds or π-π interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-(6-Chlorohexyl)-1,2,4-triazole: Similar structure but with a chloro group instead of a bromo group.
1-(6-Iodohexyl)-1,2,4-triazole: Similar structure but with an iodo group instead of a bromo group.
1-(6-Aminohexyl)-1,2,4-triazole: Similar structure but with an amino group instead of a bromo group.
Uniqueness: 1-(6-Bromohexyl)-1,2,4-triazole is unique due to the presence of the bromo group, which is a good leaving group in nucleophilic substitution reactions. This makes the compound highly reactive and versatile for further chemical modifications.
特性
分子式 |
C8H14BrN3 |
|---|---|
分子量 |
232.12 g/mol |
IUPAC名 |
1-(6-bromohexyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-6-12-8-10-7-11-12/h7-8H,1-6H2 |
InChIキー |
CEBTWXLTEBLRJK-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C=N1)CCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















